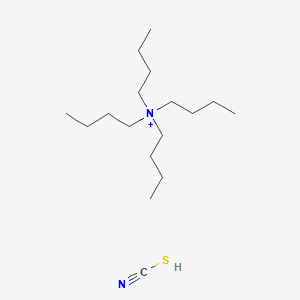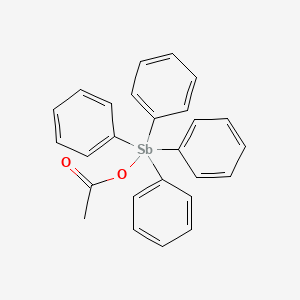
Tetraphenylantimony acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylantimony acetate is an organometallic compound with the chemical formula ( \text{C}{26}\text{H}{23}\text{O}_2\text{Sb} ) It is a derivative of antimony, where the central antimony atom is bonded to four phenyl groups and one acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphenylantimony acetate can be synthesized through the reaction of pentaphenylantimony with acetic acid. The reaction typically involves the use of a solvent such as toluene and may require the presence of hydrogen peroxide as an oxidizing agent. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles to laboratory methods. The scalability of the process would involve optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenylantimony acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Substitution: The acetate group can be substituted with other ligands, such as halides or other carboxylates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Substitution Reagents: Halides (e.g., chloride, bromide) and other carboxylic acids can be used for substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state antimony compounds.
Substitution Products: Tetraphenylantimony halides or other carboxylates.
Wissenschaftliche Forschungsanwendungen
Tetraphenylantimony acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antitumor agent.
Wirkmechanismus
The mechanism of action of tetraphenylantimony acetate involves its ability to interact with various molecular targets. The central antimony atom can form coordination complexes with other molecules, influencing their reactivity and stability. The phenyl groups provide steric hindrance, which can affect the compound’s interactions with other molecules. The acetate group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Triphenylantimony diacetate: Contains three phenyl groups and two acetate groups.
Pentaphenylantimony: Contains five phenyl groups and no acetate group.
Tetraphenylantimony halides: Contains four phenyl groups and one halide group.
Uniqueness: Tetraphenylantimony acetate is unique due to its specific combination of phenyl and acetate groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
24696-71-7 |
|---|---|
Molekularformel |
C26H23O2Sb |
Molekulargewicht |
489.2 g/mol |
IUPAC-Name |
(tetraphenyl-λ5-stibanyl) acetate |
InChI |
InChI=1S/4C6H5.C2H4O2.Sb/c4*1-2-4-6-5-3-1;1-2(3)4;/h4*1-5H;1H3,(H,3,4);/q;;;;;+1/p-1 |
InChI-Schlüssel |
MOQVJYRFLPHSMW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)

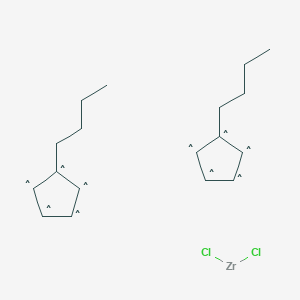
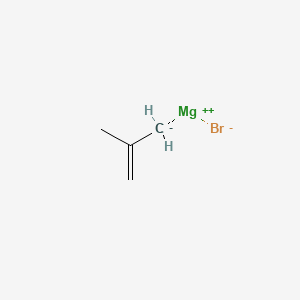
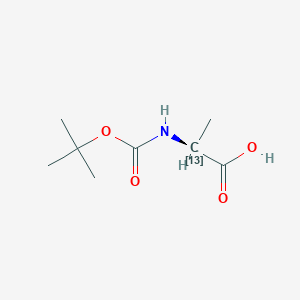
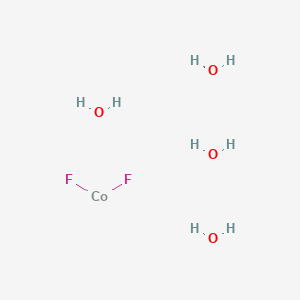
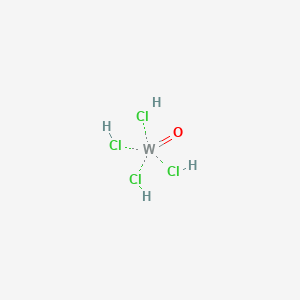

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
